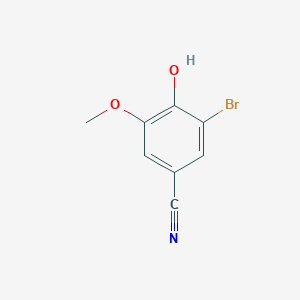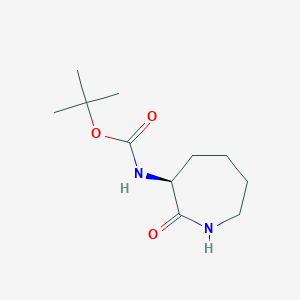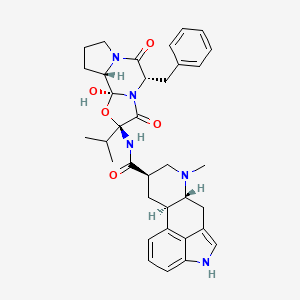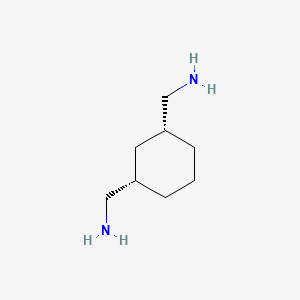
3-(1H-pyrazol-4-yl)benzoic Acid
Übersicht
Beschreibung
3-(1H-pyrazol-4-yl)benzoic Acid is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzoic acid moiety attached to the pyrazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and amines is a common synthetic route . Another approach involves a one-pot, three-component synthesis under solvent-free conditions, which is an efficient method to create pyrazole derivatives . Additionally, a simple and rapid synthesis using Meldrum's acid from corresponding carboxaldehydes has been reported, which is a noteworthy method due to its simplicity and rapidity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined to crystallize in the triclinic crystal system, with a significant dihedral angle between the pyrazole and thiophene rings indicating a twisted conformation . Another study reported the crystal packing of a pyrazole derivative stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The functionalization reactions of pyrazole carboxylic acids with aminophenols lead to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Additionally, the formation of mixed crystals through hydrogen bonding between pyrazoles and benzoic acids has been observed, which can influence the physical properties and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can lead to the formation of supramolecular assemblies, which are important for the material's stability and potential applications . The thermal decomposition and nonlinear optical properties of these compounds have also been studied, revealing their potential for various applications . The electronic structures and molecular geometries can be optimized using computational methods to better understand the properties of these molecules .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry and Drug Discovery
-
Agrochemistry
-
Coordination Chemistry
-
Organometallic Chemistry
-
Antimicrobial Studies
-
Suzuki Coupling
-
Antitumor and Radioprotectants
-
Cathepsin Inhibitors
-
Antibacterial Activity
-
Suzuki Coupling
-
Antitumor and Radioprotectants
-
Cathepsin Inhibitors
-
Antibacterial Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSUQWZHUHROLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428319 | |
| Record name | 3-(1H-pyrazol-4-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-yl)benzoic Acid | |
CAS RN |
1002535-21-8 | |
| Record name | 3-(1H-pyrazol-4-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)






